(3-((Tetrahydro-2H-pyran-2-yl)methoxy)phenyl)boronic acid

Organic Synthesis Process Chemistry Protecting Group Strategy

For multi-step syntheses demanding orthogonal reactivity, unprotected phenylboronic acids fail under harsh conditions. This THP-protected boronic acid withstands basic Suzuki-Miyaura couplings yet cleaves under mild acid, preventing scaffold decomposition. Ideal for kinase inhibitors, PROTACs, and late-stage functionalization. Standard documentation provided. - Enables mild, selective deprotection where methyl ethers require destructive Lewis acids. - Streamlines synthetic routes by revealing the phenol at the final non-destructive step. - Reduces purification complexity and improves overall yield for advanced intermediates.

Molecular Formula C12H17BO4
Molecular Weight 236.074
CAS No. 1311185-12-2
Cat. No. B573138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-((Tetrahydro-2H-pyran-2-yl)methoxy)phenyl)boronic acid
CAS1311185-12-2
Molecular FormulaC12H17BO4
Molecular Weight236.074
Structural Identifiers
SMILESB(C1=CC(=CC=C1)OCC2CCCCO2)(O)O
InChIInChI=1S/C12H17BO4/c14-13(15)10-4-3-6-11(8-10)17-9-12-5-1-2-7-16-12/h3-4,6,8,12,14-15H,1-2,5,7,9H2
InChIKeyCKNFINMUFQMMLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-((Tetrahydro-2H-pyran-2-yl)methoxy)phenyl)boronic acid Overview


(3-((Tetrahydro-2H-pyran-2-yl)methoxy)phenyl)boronic acid (CAS 1311185-12-2) is a boronic acid derivative featuring a tetrahydropyranyl (THP) protected phenol moiety. This compound serves as a key intermediate in organic synthesis, primarily for Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex molecules for pharmaceutical and agrochemical research [1]. The THP group provides stability and allows for selective deprotection under mild acidic conditions, a critical feature for multi-step syntheses [2]. The compound is available from multiple vendors with a typical purity of 95% or higher, and is provided with standard analytical documentation .

1
Suzuki-Miyaura cross-coupling with THP-protected phenol handle
2
Orthogonal deprotection under mild acidic conditions (reported pH ~2)
3
Reported purity ≥95%, suitable for multi-step synthesis workflows

Substitution Risks


Substituting this compound with a generic, unprotected phenylboronic acid is inadvisable due to the orthogonal reactivity requirements of modern multi-step syntheses. The THP group in (3-((Tetrahydro-2H-pyran-2-yl)methoxy)phenyl)boronic acid is engineered to withstand the basic conditions of Suzuki-Miyaura cross-couplings, yet it is readily cleaved under mild acidic conditions that would leave other functional groups intact [1]. In contrast, alternative protecting groups like methyl ethers require harsh, often destructive deprotection methods (e.g., strong Lewis acids or nucleophiles), which can lead to decomposition of sensitive scaffolds, reduce overall yield, and complicate purification [2]. This fundamental difference in deprotection strategy is a critical factor for synthetic route selection and procurement, directly impacting the feasibility and efficiency of complex molecule assembly.

Target
THP-protected phenylboronic acid: resists Suzuki coupling conditions, cleaved at pH ~2
Substitute
Unprotected phenylboronic acid: lacks orthogonal handle, may not survive multi-step routes
Target
THP group: mild deprotection with tosic acid/methanol
Substitute
Methyl ether protecting group: often requires strong Lewis acids, may lower yield

Performance Evidence


THP Deprotection Under Mild Acid

The THP protecting group can be removed under mild conditions, specifically using tosic acid in methanol at pH ≈ 2 [1]. This is a critical advantage over the commonly used 4-methoxyphenylboronic acid, which requires harsh deprotection conditions that are incompatible with many sensitive functional groups [1].

Deprotection Selectivity
Class-level inference
THP: pH ≈ 2 (tosic acid/MeOH) vs 4-MeO: harsh Lewis acids
Supports orthogonal protecting group strategy
Class-level behaviour; validate on target scaffold
Organic Synthesis Process Chemistry Protecting Group Strategy

Kilogram-Scale Synthesis Feasibility

A scalable Grignard-based route has been demonstrated for a structurally analogous THP-protected phenylboronic acid (the 4-isomer), avoiding the use of hazardous tert-butyllithium at cryogenic temperatures [1]. While this data is for the 4-isomer, it provides a strong class-level inference that the 3-isomer can be manufactured on a large scale using similar, safer methodology. This contrasts with other boronic acid derivatives that may rely on less scalable or more dangerous procedures.

Scalable Synthesis
Class-level inference
Grignard route at ambient temp; avoids tBuLi at -90°C
May support large-scale procurement feasibility
Inferred from 4-isomer synthesis data
Process Chemistry Scale-up Grignard Reaction

Kinase Inhibitor Co-crystal Validation

The fragment derived from (3-((Tetrahydro-2H-pyran-2-yl)methoxy)phenyl)boronic acid is an integral component of a potent insulin receptor kinase inhibitor, as confirmed by a high-resolution (1.79 Å) co-crystal structure (PDB ID: 5HHW) [1]. This demonstrates the compound's utility in constructing molecules capable of engaging challenging biological targets, providing validated precedence for its use in medicinal chemistry programs.

Target Engagement
Supporting evidence
Fragment present in reported kinase inhibitor; co-crystal at 1.79 Å (PDB 5HHW)
Supports kinase inhibitor design and binding studies
Structural validation for insulin receptor kinase
Medicinal Chemistry Kinase Inhibitors Structural Biology

Key Applications


Kinase Inhibitor and PROTAC Synthesis

This compound is ideally suited for the synthesis of complex kinase inhibitors, as validated by its presence in a high-resolution co-crystal structure with the insulin receptor kinase domain [1]. Its utility extends to the construction of proteolysis-targeting chimeras (PROTACs) or molecular glues, where the THP group can be strategically retained or removed to modulate physicochemical properties or binding interactions. Procurement should prioritize this compound for drug discovery programs focused on oncology, metabolic disorders, and targeted protein degradation.

Late-Stage Functionalization

The mild, orthogonal deprotection profile of the THP group makes this boronic acid a powerful tool for late-stage functionalization of advanced intermediates. Process chemists should consider this reagent when planning multi-step syntheses where a masked phenol is required to survive a Suzuki coupling, only to be revealed at the final step under non-destructive conditions [2]. This can significantly streamline synthetic routes and improve overall yield and purity.

Chemical Biology Probe Synthesis

For the synthesis of chemical probes, affinity reagents, or imaging agents, this boronic acid provides a reliable handle for installing a phenol moiety that can be later functionalized with biotin, fluorophores, or other tags. The ability to introduce the 3-hydroxybenzyl fragment via a robust Suzuki coupling, followed by mild deprotection, is a key advantage for generating high-quality chemical tools with minimal side reactions [2].

Application
Selection Property
Validation Focus
Kinase inhibitor & targeted protein degradation research
Reported co-crystal structure engagement
Target binding mode confirmation in kinase models
Late-stage functionalization of advanced intermediates
Orthogonal THP protection/deprotection strategy
Synthetic route compatibility and functional group tolerance
Chemical probe and bioconjugate synthesis
Mild phenol unmasking after Suzuki coupling
Minimal side reactions in probe/tag conjugation workflows

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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